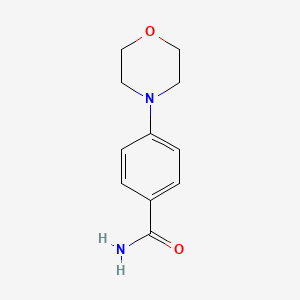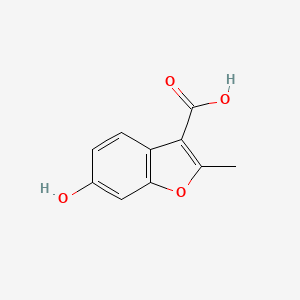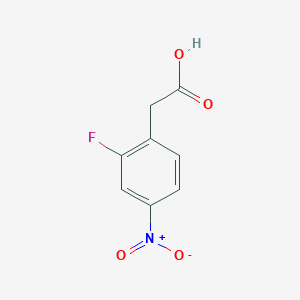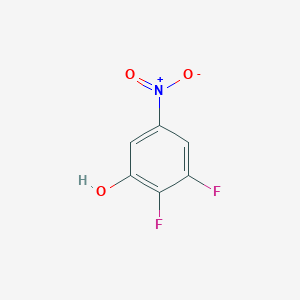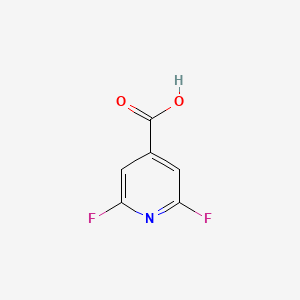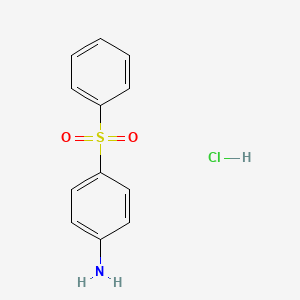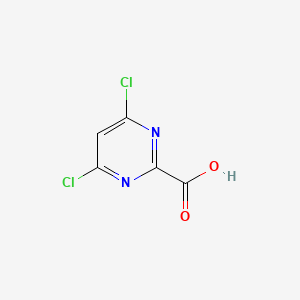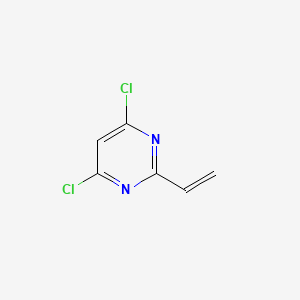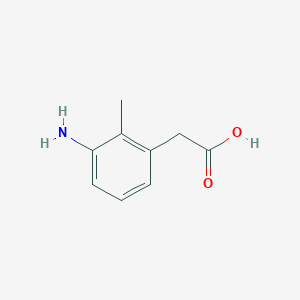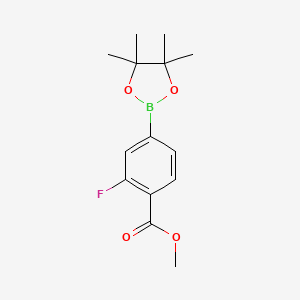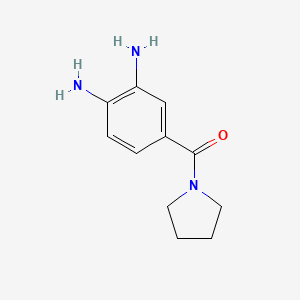
(3,4-diaMinophenyl)(pyrrolidin-1-yl)Methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-diaminophenyl)(pyrrolidin-1-yl)methanone, also known as DAPM or RL-384, is a synthetic compound. It has the molecular formula C11H15N3O and a molecular weight of 205.26 . This compound has garnered attention for its potential therapeutic applications in various fields of research and industry.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, alkylaminophenol compounds, which are a class of heterocycle compounds containing amine and phenol groups, are synthesized by the Petasis reaction . This reaction occurs between aldehyde, amine, and boronic acid . The reaction conditions are mild, making it preferred in many applications .Molecular Structure Analysis
The molecular structure of (3,4-diaminophenyl)(pyrrolidin-1-yl)methanone is characterized by a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Applications De Recherche Scientifique
1. Synthesis and Memory Properties in Polyimides
(Gao et al., 2023) report the synthesis of asymmetric diamines, including (3,5-diaminophenyl)(pyrrolidin-1-yl)methanone, used for creating polyimides with high thermal stability and organic solubility. These polyimides exhibit nonvolatile memory behavior and are useful in flash memory-type storage devices.
2. Precipitation-Resistant Solution Formulation
(Burton et al., 2012) discuss the development of a solution formulation for a compound structurally similar to (3,4-diaminophenyl)(pyrrolidin-1-yl)methanone. This formulation aims to increase in vivo exposure for poorly water-soluble compounds, potentially beneficial in early clinical and toxicological studies.
3. Molecular Structure and Physicochemical Properties
(Huang et al., 2021) focus on compounds structurally related to (3,4-diaminophenyl)(pyrrolidin-1-yl)methanone, analyzing their crystal structure and physicochemical properties using density functional theory (DFT). This research highlights the importance of these compounds in structural chemistry and materials science.
4. Synthesis and Characterization of Polyimides and Nanocomposites
(Sadhasivam & Muthusamy, 2016) report the synthesis of optically active polyimides using a compound similar to (3,4-diaminophenyl)(pyrrolidin-1-yl)methanone. The resulting polyimides and nanocomposites exhibit low dielectric constants and high thermal stability, making them valuable in electronic and materials applications.
Propriétés
IUPAC Name |
(3,4-diaminophenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-9-4-3-8(7-10(9)13)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JONIYEZFNRLYCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=C(C=C2)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




